Ammonium borate
Description
Overview of Ammonium (B1175870) Borate (B1201080) Compound Classes and Their Academic Significance
Ammonium borates comprise a family of compounds containing the ammonium cation (NH₄⁺) and various borate anions. These anions can range from simple, isolated units to complex, polymeric chains, sheets, and frameworks. This structural versatility is a key reason for their academic importance. The general formula can be expressed as (NH₄)ₓBᵧOₙ·nH₂O, with the specific structure depending on factors like pH, concentration, and synthesis conditions. researchgate.netsoton.ac.uk
The primary classes of ammonium borates investigated in academic research include:
Simple Hydrated Borates: These are the most common and commercially significant forms, including ammonium pentaborate tetrahydrate (NH₄B₅O₈·4H₂O) and ammonium tetraborate (B1243019) tetrahydrate ((NH₄)₂B₄O₇·4H₂O). researchgate.net They are often synthesized from the reaction of boric acid and ammonium hydroxide (B78521).
Complex Polyborates: Research has revealed more intricate structures containing larger polyanions. These include heptaborates, such as the structurally characterized (NH₄)₂B₇O₉(OH)₅·¾B(OH)₃·⁵/₄H₂O, and undecaborates like NH₄B₁₁O₁₆(OH)₂. researchgate.netrsc.org These complex structures are often synthesized via hydrothermal or solvothermal methods. rsc.org
Organoborates: This class features large, complex anions with organic groups, such as ammonium tetrakis(pentafluorophenyl)borate (B1229283). These compounds are distinct from the simple hydrated borates and are significant in the field of catalysis. mdpi.com
Mixed-Cation and Ammine Borates: Recent research has focused on creating novel structures by incorporating other cations or ammine groups. Examples include ammonium magnesium borate, (NH₄)₂{Mg(H₂O)₂[B₆O₇(OH)₆]₂}·2H₂O, and the ammine/ammonium borate (NH₄)₀.₆₄B₄.₃₆O₆.₇₂(OH)₀.₂₈(NH₃)₀.₃₆, often synthesized under high-pressure conditions. acs.orgresearchgate.net
Table 1: Representative Classes of Ammonium Borate Compounds
| Class Name | Example Formula | Key Characteristic / Significance |
|---|---|---|
| Simple Hydrated Borates | NH₄B₅O₈·4H₂O (Ammonium Pentaborate Tetrahydrate) | Well-characterized; used in nonlinear optics. researchgate.net |
| Complex Polyborates | NH₄B₁₁O₁₆(OH)₂ | Features complex, wavy-shaped polycyclic layers. rsc.org |
| Organoborates | [PhNHMe₂]⁺[B(C₆F₅)₄]⁻ (Dimethylanilinium Tetrakis(pentafluorophenyl)borate) | Used as a cocatalyst in olefin polymerization. mdpi.com |
| Mixed-Cation Borates | (NH₄)₂{Mg(H₂O)₂[B₆O₇(OH)₆]₂}·2H₂O | First ammonium magnesium borate; potential deep-UV optical material. acs.org |
| High-Pressure Borates | HP-(NH₄)B₃O₅ | Synthesized under high-pressure/high-temperature conditions. researchgate.net |
The academic significance of ammonium borates stems from their diverse applications in several scientific fields:
Materials Science: Ammonium borates are crucial precursors for the synthesis of boron nitride (BN). wikipedia.org The thermal decomposition of compounds like ammonium pentaborate proceeds through distinct dehydration and deamination steps to yield boron oxides, which can then be nitrided.
Nonlinear Optics (NLO): Certain crystalline ammonium borates, particularly ammonium pentaborate (APB), are well-known for their NLO properties, making them subjects of study for applications in laser technology and other optical systems. researchgate.net The recent synthesis of ammonium magnesium borate with a deep-UV cutoff edge highlights the continuing search for new borate-based optical materials. acs.org
Catalysis: Organoborate salts, specifically ammonium tetrakis(pentafluorophenyl)borate, have shown excellent performance as cocatalysts in metallocene-catalyzed olefin polymerization, offering an alternative to traditional activators. mdpi.com
Solid-State and Supramolecular Chemistry: The ability of borates to form complex anionic structures has made them a target for crystal engineering. Researchers have explored how different cations and synthesis conditions, such as high pressure, can template the formation of novel borate frameworks with unique topologies. researchgate.netresearchgate.net The study of hydrogen bonding networks in these crystals provides insight into the formation of borate minerals.
Historical Context of this compound Investigation in Inorganic Chemistry
The scientific investigation of ammonium borates has evolved from the characterization of simple minerals and synthetic salts to the rational design of complex functional materials.
Early investigations in the 20th century focused on identifying and characterizing naturally occurring and synthetic hydrated ammonium borates. The chemical formulas for minerals like larderellite and ammonioborite were subjects of study and debate in the 1930s. geoscienceworld.org Foundational crystallographic work on synthetic ammonium pentaborate tetrahydrate was conducted during this period, establishing its orthorhombic crystal system. geoscienceworld.org
For many years, research centered on commercially important compounds like ammonium pentaborate and tetraborate. However, the rich structural possibilities of borate chemistry led to renewed interest. A notable example of this progression is the re-examination of an obscure "ammonium octaborate," first prepared over 40 years prior, which modern single-crystal X-ray crystallography revealed to be a complex heptaborate salt. This highlights the advancements in analytical techniques that have allowed for a deeper understanding of these compounds.
In recent decades, the focus of this compound research has expanded significantly. The role of these compounds as molecular precursors for advanced ceramics like boron nitride has become a major area of investigation. rsc.org Concurrently, the quest for new functional materials has driven the synthesis of novel ammonium borates. Hydrothermal and, more recently, high-pressure/high-temperature synthesis techniques have enabled the creation of compounds with unprecedented structures and properties. researchgate.netresearchgate.net The rational design of the first ammonium magnesium borate in 2023, based on an understanding of borate structural chemistry, exemplifies the modern approach to discovering materials with specific optical properties. acs.orgresearchgate.net The history of this compound research is thus a clear trajectory from fundamental characterization to targeted materials synthesis.
Table 2: Crystallographic Data of Selected Ammonium Borates
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) |
|---|---|---|---|---|
| Ammonium Pentaborate Tetrahydrate | NH₄[B₅O₆(OH)₄]·2H₂O | Orthorhombic | Aba2 | a = 11.3192, b = 11.0261, c = 9.2316 |
| Ammonioborite | (NH₄)₂[B₅O₈(OH)]₂·H₂O | Monoclinic | C2/c | a = 25.50, b = 9.71, c = 11.56, β = 94.33 |
| High-Pressure Ammonium Triborate | HP-(NH₄)B₃O₅ | Monoclinic | C2/c | a = 9.810, b = 8.802, c = 9.222, β = 103.8 |
| Ammonium Magnesium Borate | (NH₄)₂{Mg(H₂O)₂[B₆O₇(OH)₆]₂}·2H₂O | Triclinic | P-1 | a = 8.0163, b = 9.0709, c = 9.8458, α = 74.288, β = 86.138, γ = 65.655 |
Structure
2D Structure
Properties
IUPAC Name |
triazanium;borate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.3H3N/c2-1(3)4;;;/h;3*1H3/q-3;;;/p+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXIGTJNYDDFFH-UHFFFAOYSA-Q | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH12N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12007-57-7 (mono-ammonium salt), 12007-58-8 (H2B407 (di-ammonium salt)) | |
| Record name | Ammonium borate | |
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Molecular Weight |
112.93 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; efflorescent with loss of ammonia; [Hawley] | |
| Record name | Ammonium borate | |
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CAS No. |
22694-75-3, 27522-09-4 | |
| Record name | Ammonium borate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium borate | |
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| Record name | Boric acid (H3BO3), ammonium salt (1:?) | |
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| Record name | AMMONIUM BORATE | |
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Synthetic Methodologies and Mechanistic Investigations of Ammonium Borates
Hydrothermal Synthesis Approaches for Ammonium (B1175870) Borate (B1201080) Compounds
Hydrothermal synthesis has emerged as a powerful method for the preparation of novel ammonium borate compounds, particularly those with complex structures and interesting optical properties. This technique involves the reaction of precursors in an aqueous solution at elevated temperatures and pressures.
A notable example is the synthesis of ammonium magnesium borate, (NH₄)₂{Mg(H₂O)₂[B₆O₇(OH)₆]₂}·2H₂O, which was achieved through a mild hydrothermal method at a relatively low temperature. acs.org This compound represents the first successful combination of ammonium and magnesium in a borate system. acs.org The design strategy for synthesizing such ammonium-containing borates involves careful consideration of factors that influence the dimensionality of the boron-oxygen anionic groups. acs.org
Another significant achievement in hydrothermal synthesis is the creation of NH₄B₁₁O₁₆(OH)₂. rsc.orgresearchgate.net This this compound was synthesized via a mild hydrothermal method and features a novel fundamental building block (FBB) of [B₁₁O₁₈(OH)₂]. This FBB is composed of a [B₅O₁₀] double-ring and two [B₃O₅(OH)] single-rings. These units condense to form 2D wavy-shaped polycyclic layers. rsc.org Research into this system has also investigated the effect of the hydroxyl to boron ratio (Nₒₕ/Nₒ) on the assembly of the FBB. rsc.org
Hydrothermal techniques have also been employed in the exploratory synthesis of various metal borates, including barium borates. core.ac.uk In these reactions, powdered mixtures of precursors like (NH₄)₂B₁₀O₁₆·8H₂O and Ba(OH)₂·H₂O are reacted in the presence of a mineralizer solution, such as 1M NaOH. core.ac.uk
Solid-State Synthesis Routes for Diverse this compound Architectures
Solid-state synthesis offers a direct and often solvent-free approach to preparing various this compound compounds. This method typically involves the intimate mixing of solid reactants, which are then heated to induce a reaction.
A classic example is the formation of the compound historically known as ammonium octaborate. acs.orgnih.gov This compound, with the structural formula {(NH₄)₂[B₇O₉(OH)₅]}₄·3B(OH)₃·5H₂O, spontaneously forms at room temperature from solid-state mixtures of ammonium tetraborate (B1243019) and ammonium pentaborate. acs.orgnih.govresearchgate.net This expeditious formation of the heptaborate anion under ambient conditions highlights the utility of solid-state methods for preparing industrially relevant borates. acs.orgnih.gov The structure of this enigmatic compound was found to contain well-ordered ammonium cations and [B₇O₉(OH)₅]²⁻ anions, along with disordered boric acid and water molecules linked by extensive hydrogen bonding. acs.orgnih.gov
Solid-state reactions are also a key method for producing borophosphate (BPO) compounds. mdpi.com This technique, while simple, can be lengthy and requires high temperatures to facilitate nucleation and crystal growth from powdered reactants. mdpi.com To ensure homogeneity at the atomic level, frequent mixing of the reactants is often necessary. mdpi.com
The following table summarizes the key aspects of the solid-state synthesis of ammonium octaborate:
| Reactants | Product | Conditions | Key Feature |
| Ammonium tetraborate, Ammonium pentaborate | Ammonium octaborate {(NH₄)₂[B₇O₉(OH)₅]}₄·3B(OH)₃·5H₂O | Room temperature | Spontaneous formation |
Solution-Based Synthesis Techniques and Controlled Crystallization
Solution-based synthesis provides a versatile platform for the preparation of ammonium borates, allowing for precise control over stoichiometry and crystallization conditions. These methods often involve the reaction of boric acid with an ammonium source in a suitable solvent.
A common laboratory-scale synthesis involves the reaction of boric acid (H₃BO₃) with ammonium hydroxide (B78521) (NH₄OH) in an aqueous solution. The stoichiometry of this reaction is critical, as variations can lead to the formation of different hydrates or structural forms of this compound. For instance, ammonium biborate tetrahydrate can be synthesized by the stoichiometric incorporation of boric acid and ammonium hydroxide in an aqueous solution. researchgate.net
The crystallization process from solution is a two-step phenomenon involving nucleation and subsequent crystal growth. researchgate.net The metastable zone width (MZW), a key parameter in crystallization, is influenced by factors such as supersaturation, temperature, pH, and the presence of impurities. researchgate.net
Ammonium pentaborate is produced through the controlled reaction of ammonia (B1221849), water, and boric acid. borax.com This process yields an alkaline salt composed of white crystalline granules. borax.com
The following table outlines a typical solution-based synthesis of an this compound:
| Reactants | Product | Solvent | Key Considerations |
| Boric acid, Ammonium hydroxide | This compound | Water | Stoichiometry, temperature control |
High-Pressure Synthesis of Boron Nitride utilizing this compound Fluxes
High-pressure, high-temperature (HPHT) synthesis is a crucial technique for producing cubic boron nitride (cBN), a superhard material. In many of these processes, this compound plays a vital role as a flux.
The synthesis of cBN can be accomplished using various catalysts, including water, urea (B33335), and boric acid, in the presence of hexagonal boron nitride (hBN) as the starting material. capes.gov.braip.org Under high pressures (typically 4.3–4.8 GPa) and temperatures (800–1000°C), these catalysts react with hBN to form an this compound flux. capes.gov.braip.orgresearchgate.net This flux dissolves the hBN, allowing for the crystallization of the more stable cBN phase. aip.org The resulting cBN is often a white powder with a tetrahedral crystal morphology. capes.gov.braip.org
It has been observed that at pressures below 4.2 GPa, cBN can reconvert to hBN in the presence of the this compound flux, indicating that hBN is the stable phase in this region. capes.gov.braip.org The composition of the this compound flux can vary depending on the catalyst used. aip.org
Furthermore, high-pressure synthesis has been utilized to create novel ammine borates. For example, the reaction of CdO, B₂O₃, and aqueous ammonia at 4.7 GPa and 800°C led to the formation of Cd(NH₃)₂[B₃O₅(NH₃)]₂, the first ammine borate. nih.gov This discovery opens up new synthetic pathways to nitrogen-containing borates. nih.gov More recently, a room-temperature, high-pressure method involving the compression of ammonium azide (B81097) and boron powder has been developed to produce tubular hexagonal boron nitride. mdpi.com
The table below summarizes the conditions for HPHT synthesis of cBN using an this compound flux:
| Starting Material | Catalysts | Pressure (GPa) | Temperature (°C) | Role of this compound |
| Hexagonal Boron Nitride (hBN) | Water, Urea, Boric Acid | 4.3 - 4.8 | 800 - 1000 | Flux for dissolving hBN |
Mechanistic Pathways in this compound Formation and Interconversion
Understanding the mechanistic pathways of this compound formation and interconversion is essential for controlling the synthesis of specific borate structures. These pathways can involve complex equilibria and intermediate species.
In solution, the formation of ammonium borates often begins with the reaction of boric acid and an ammonium source, such as ammonium hydroxide. The resulting borate anions can then undergo condensation reactions to form polyborate species.
Mechanistic studies on the synthesis of ammonia borane (B79455) (AB) have revealed the crucial role of ammonia. researchgate.net Contrary to being just a catalyst or co-solvent, ammonia is incorporated into the final product. researchgate.net The proposed mechanism involves a nucleophilic attack by ammonia on ammonium borohydride (B1222165), followed by dehydrogenation to yield AB. researchgate.net
In the context of organic synthesis, the formation of borate intermediates is a key step in certain reactions. For example, in the reaction of N-alkyl-N-arylaminoboranes, a borate intermediate is formed, which then undergoes a 1,2-migration. beilstein-journals.org
The thermolysis of ammonia borane is another area where mechanistic understanding is critical. This process can lead to the formation of the diammoniate of diborane (B8814927) (DADB), an ionic dimer of ammonia borane, which is a reactive intermediate. researchgate.net
Preparation of Specific this compound Derivatives (e.g., Ammonium Tetrakis(pentafluorophenyl)borate)
Ammonium tetrakis(pentafluorophenyl)borate (B1229283) and its derivatives are important co-catalysts in olefin polymerization. Their synthesis has been a subject of significant research to improve purity, yield, and solubility.
A common method for preparing ammonium tetrakis(pentafluorophenyl)borate involves a salt metathesis reaction. mdpi.com For instance, the reaction between Li⁺[B(C₆F₅)₄]⁻ and [Me(C₁₈H₃₇)₂N-H]⁺[Cl]⁻ can be used. mdpi.com However, this method can result in impurities and unsatisfactory yields. mdpi.com
A more efficient and cleaner route is an acid-base reaction. mdpi.comnih.gov Highly pure and soluble ammonium tetrakis(pentafluorophenyl)borates, such as [Me(C₁₈H₃₇)₂N-H]⁺[B(C₆F₅)₄]⁻ and [(C₁₈H₃₇)₂NH₂]⁺[B(C₆F₅)₄]⁻, can be prepared via the reaction of [PhN(Me)₂-H]⁺[B(C₆F₅)₄]⁻ with the corresponding amine. mdpi.comnih.gov This method avoids the formation of water and chloride salt impurities. google.com
The synthesis of novel long-chain ammonium tetrakis(pentafluorophenyl)borates has also been developed. unifiedpatents.com This involves preparing a long-chain organic arylamine salt from a long-chain organic arylamine and a protic acid, followed by reaction with an alkali metal tetrakis(pentafluorophenyl)borate in the presence of a phase transfer catalyst. unifiedpatents.com
The following table summarizes two synthetic routes to ammonium tetrakis(pentafluorophenyl)borate derivatives:
| Method | Reactants | Advantages |
| Salt Metathesis | Li⁺[B(C₆F₅)₄]⁻, [Me(C₁₈H₃₇)₂N-H]⁺[Cl]⁻ | Established method |
| Acid-Base Reaction | [PhN(Me)₂-H]⁺[B(C₆F₅)₄]⁻, Corresponding amine | High purity, high yield, no water/Cl⁻ impurities mdpi.comnih.govgoogle.com |
Structural Elucidation and Crystallography of Ammonium Borate Systems
Single-Crystal X-ray Diffraction Analysis of Ammonium (B1175870) Borate (B1201080) Structures
Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Through this powerful technique, detailed structural models of various ammonium borate compounds have been established, revealing key crystallographic parameters.
Ammonium pentaborate tetrahydrate, NH₄[B₅O₆(OH)₄]·2H₂O, has been a particular focus of study. Early work by Zachariasen in 1937 identified its space group as Aba2 (No. 41), a finding that has been confirmed and refined in subsequent studies. iucr.orgresearchgate.net A redetermination of the structure confirmed it to be orthorhombic, with unit cell parameters of a = 11.3192(7) Å, b = 11.0261(8) Å, and c = 9.2316(5) Å. researchgate.net These values are in close agreement with other reported measurements of a = 11.324 Å, b = 11.029 Å, and c = 9.235 Å. iucr.org The crystal structure is isomorphous with its potassium and rubidium counterparts. researchgate.net
Another significant compound, high-pressure ammonium triborate (HP-(NH₄)B₃O₅), was synthesized at 3 GPa and 600 °C. SCXRD analysis revealed that it crystallizes in the monoclinic space group C2/c (No. 15) with lattice parameters a = 981.0(2) pm, b = 880.2(2) pm, c = 922.2(2) pm, and β = 103.8(1)°. researchgate.net
Under high-pressure and high-temperature conditions (12.8 GPa and 1300 °C), a novel ammonium yttrium borate, (NH₄)YB₈O₁₄, was synthesized. acs.orgnih.gov This compound crystallizes in the orthorhombic space group Pnma (No. 62) with lattice parameters a = 17.6375(9) Å, b = 10.7160(5) Å, and c = 4.2191(2) Å. acs.orgnih.gov More recently, a compound with the composition (NH₄)₀.₆₄B₄.₃₆O₆.₇₂(OH)₀.₂₈(NH₃)₀.₃₆ was synthesized at 12.0 GPa and 1,300 °C. It crystallizes in the orthorhombic space group Pmn2₁ (No. 31) with lattice parameters a = 10.7906(4) Å, b = 4.59980(2) Å, and c = 4.2317(2) Å. researchgate.net
A hydrothermally synthesized borate, [C₆H₁₆N][B₅O₆(OH)₄], crystallizes in the triclinic space group P-1 with parameters a=9.1578(10) Å, b=9.372(9) Å, c=9.9812(10) Å, α=66.508(2)°, β=74.751(2)°, and γ=81.893(2)°. osti.gov Additionally, the salt [Me₃NCH₂CH₂NMe₃][B₅O₆(OH)₄]₂ was characterized and found to have two independent crystallographic pentaborate anions in its solid-state structure. soton.ac.uk
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Ammonium Pentaborate Tetrahydrate | NH₄[B₅O₆(OH)₄]·2H₂O | Orthorhombic | Aba2 | 11.3192(7) | 11.0261(8) | 9.2316(5) | 90 | 90 | 90 | researchgate.net |
| High-Pressure Ammonium Triborate | HP-(NH₄)B₃O₅ | Monoclinic | C2/c | 9.810(2) | 8.802(2) | 9.222(2) | 90 | 103.8(1) | 90 | researchgate.net |
| Ammonium Yttrium Borate | (NH₄)YB₈O₁₄ | Orthorhombic | Pnma | 17.6375(9) | 10.7160(5) | 4.2191(2) | 90 | 90 | 90 | acs.orgnih.gov |
| This compound Ammine | (NH₄)₀.₆₄B₄.₃₆O₆.₇₂(OH)₀.₂₈(NH₃)₀.₃₆ | Orthorhombic | Pmn2₁ | 10.7906(4) | 4.59980(2) | 4.2317(2) | 90 | 90 | 90 | researchgate.net |
| Isopropyltrimethylammonium Pentaborate | [C₆H₁₆N][B₅O₆(OH)₄] | Triclinic | P-1 | 9.1578(10) | 9.372(9) | 9.9812(10) | 66.508(2) | 74.751(2) | 81.893(2) | osti.gov |
Powder X-ray Diffraction Studies on this compound Phases
Powder X-ray diffraction (PXRD) is a versatile technique for phase identification, purity assessment, and the study of structural changes in polycrystalline materials. For this compound systems, PXRD has been instrumental in confirming crystal structures and investigating thermal and pressure-induced transformations.
The orthorhombic crystal structure of ammonium pentaborate (APB) has been consistently confirmed through PXRD analysis. researchgate.netscispace.com Studies on pure and doped APB crystals have shown that the fundamental orthorhombic structure is retained. researchgate.net For instance, the addition of sodium sulphide (Na₂S) or zinc sulfide (B99878) (ZnS) to APB crystals did not alter their orthorhombic nature. researchgate.net Similarly, doping with L-serine also preserved the orthorhombic symmetry. researchgate.net
PXRD is also crucial for studying the products of synthesis and decomposition. Anhydrous ammonium pentaborate (NH₄B₅O₈) was synthesized by the thermal dehydration of larderellite (NH₄[B₅O₇(OH)₂]·H₂O), and its crystal structure was determined from PXRD data to be of the β-KB₅O₈ type. researchgate.net The synthesis of α-CaB₄O₇ using ammonium pentaborate as a boron source was also confirmed by PXRD, which identified a monoclinic structure with the space group P21/n. researchgate.net
In high-pressure studies, PXRD is used to track structural changes. The synthesis of high-pressure yttrium borate, (NH₄)YB₈O₁₄, was characterized by both single-crystal and powder X-ray diffraction. acs.org In studies of ammonia (B1221849) borane (B79455) (NH₃BH₃), a related compound, in situ synchrotron X-ray diffraction has been used to observe phase transitions under pressure. researchgate.net For example, a transition from a tetragonal (I4mm) to an orthorhombic (Cmc2₁) phase was observed at 1.3 GPa. researchgate.net Rietveld refinement of PXRD data is a powerful tool for extracting detailed structural information from powder patterns, and it has been successfully applied to various borate compounds. researchgate.netuni-augsburg.de
Elucidation of Polyborate Anion Topologies in this compound Frameworks
The structural diversity of borates is largely due to the ability of boron atoms to form complex polyanions. These anions are constructed from trigonal BO₃ and tetrahedral BO₄ units that link together in various ways to form chains, layers, and three-dimensional frameworks. wikipedia.org
In ammonium pentaborate, the fundamental building block is the [B₅O₆(OH)₄]⁻ anion. osti.gov This anion consists of two fused boroxole-like rings (B₃O₃) with a central spiro-fused BO₄ tetrahedron. soton.ac.uk The remaining four boron atoms are trigonal and are each bonded to a hydroxyl group. soton.ac.uk These pentaborate anions can then interconnect through hydrogen bonding to create larger supramolecular structures, such as 3D networks with channels. osti.gov
The high-pressure ammonium triborate, HP-(NH₄)B₃O₅, features a three-dimensional framework built from ribbons of interconnected corner- and edge-sharing BO₄ tetrahedra, which are further linked by planar BO₃ groups. researchgate.net In the case of the high-pressure ammonium yttrium borate, (NH₄)YB₈O₁₄, the structure is also a three-dimensional network. acs.orgnih.gov
A recent study on a novel this compound, NH₄B₁₁O₁₆(OH)₂, revealed wavy-shaped polycyclic 2∞[B₁₁O₁₆(OH)₂] layers. researchgate.net The fundamental building blocks of these layers condense to form the two-dimensional structure, which is then connected into a final framework via hydrogen bonds. researchgate.net This highlights the role of factors like the hydroxyl to boron ratio in directing the assembly of these complex anionic structures. researchgate.net
| Compound | Polyborate Anion | Anion Dimensionality | Description | Ref. |
| Ammonium Pentaborate | [B₅O₆(OH)₄]⁻ | 0D (discrete anion), 3D (supramolecular) | Fused boroxole-like rings with a central BO₄ tetrahedron, forming 3D networks via H-bonding. | osti.govsoton.ac.uk |
| High-Pressure Ammonium Triborate | (B₃O₅)⁻ | 3D | Ribbons of corner- and edge-sharing BO₄ tetrahedra linked by BO₃ groups. | researchgate.net |
| Ammonium Yttrium Borate | (YB₈O₁₄)⁻ | 3D | Three-dimensional network. | acs.orgnih.gov |
| This compound | [B₁₁O₁₆(OH)₂]⁻ | 2D | Wavy-shaped polycyclic layers. | researchgate.net |
Investigations of Ammonium Cation Coordination and Hydrogen Bonding Networks within Borate Lattices
In high-pressure ammonium triborate, the ammonium ions are situated in channels within the borate framework, where they form four hydrogen bonds to oxygen atoms of the boron-oxygen network. researchgate.net Similarly, in the recently discovered (NH₄)₀.₆₄B₄.₃₆O₆.₇₂(OH)₀.₂₈(NH₃)₀.₃₆, the structure features cages that contain disordered ammonium and ammine (NH₃) units, which are involved in hydrogen bonding. researchgate.net
In ammonium pentaborate, the [NH₄]⁺ cations are located within the crystal lattice along with water molecules, and they are integral to the hydrogen bonding network that holds the structure together. tandfonline.com The [B₅O₆(OH)₄]⁻ anions in [C₆H₁₆N][B₅O₆(OH)₄] are interlinked via hydrogen bonds to form a 3D supramolecular network, with the large organic cations residing in the cavities. osti.gov
A detailed study of [Me₃NCH₂CH₂NMe₃][B₅O₆(OH)₄]₂ revealed that the two independent pentaborate anions link via hydrogen bonds at their β-sites to form a centrosymmetric tetrameric chain. soton.ac.uk These chains are then cross-linked through R²₂(8) hydrogen bond motifs to the α-sites of neighboring pentaborate units, with the organic cations located between these units. soton.ac.uk The investigation of hydrogen bonding to the aromatic π systems in organic ammonium tetraphenylborates has provided a classification of N-H···π bonds, which are also relevant for understanding interactions in borate systems. cdnsciencepub.com
Structural Phase Transitions in this compound Compounds
This compound compounds can undergo structural phase transitions in response to changes in temperature and pressure. These transitions involve a change in the crystal structure and can significantly affect the material's properties.
While specific phase transition studies on ammonium pentaborate or tetraborate (B1243019) are not extensively detailed in the provided search results, research on the related compound ammonia borane (NH₃BH₃) offers valuable insights into the types of transitions that can occur in these systems. At ambient conditions, ammonia borane has a tetragonal structure (space group I4mm). sci-hub.se Upon cooling to around 225 K, it undergoes a first-order phase transition to an orthorhombic Pmn2₁ phase. sci-hub.se
Under high pressure, ammonia borane also exhibits phase transitions. At approximately 1.3 GPa, a first-order transition from the I4mm phase to a high-pressure orthorhombic Cmc2₁ phase is observed. researchgate.net Further compression leads to additional transitions, with a complete phase transition sequence proposed as: P63mc/Pmn2₁/P2₁(Z=2)/P2₁(Z=4)/C2/m/P2₁/m at pressures of 1.23, 2.77, 11.9, 13.8, and 22.34 GPa, respectively. researchgate.net The effect of pressure on the low-temperature phase transition has also been studied, showing that the transition temperature increases with pressure, indicating that pressure enhances the ordering of the structure. sci-hub.se
The thermal decomposition of ammonium pentaborate octahydrate has been studied, revealing a two-step process of dehydration followed by deamination. researchgate.net While this is a chemical decomposition rather than a structural phase transition of the intact compound, it demonstrates the structural changes that occur upon heating.
| Initial Phase (Space Group) | Final Phase (Space Group) | Transition Condition | Ref. |
| Tetragonal (I4mm) | Orthorhombic (Pmn2₁) | ~225 K | sci-hub.se |
| Tetragonal (I4mm) | Orthorhombic (Cmc2₁) | ~1.3 GPa | researchgate.net |
| Pmn2₁ | P2₁(Z=2) | 2.77 GPa | researchgate.net |
| P2₁(Z=2) | P2₁(Z=4) | 11.9 GPa | researchgate.net |
| P2₁(Z=4) | C2/m | 13.8 GPa | researchgate.net |
| C2/m | P2₁/m | 22.34 GPa | researchgate.net |
Spectroscopic Characterization of Ammonium Borate Compounds
Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis of Boron and Ammonium (B1175870) Structural Units
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural motifs present in ammonium borate (B1201080) compounds. The spectra obtained are characteristic of the vibrational modes of the borate anions and the ammonium cations, providing a fingerprint of the local chemical environment.
The borate framework in these compounds is composed of corner-sharing BO₃ trigonal planar and BO₄ tetrahedral units. The relative number and connectivity of these units define the specific polyborate anion present. Infrared spectroscopy is particularly adept at distinguishing between these coordination geometries. nih.gov Generally, strong and broad absorption bands in the 1100–1300 cm⁻¹ region are indicative of B-O stretching vibrations within trigonal BO₃ units, while absorptions in the 800–1100 cm⁻¹ range are characteristic of B-O stretching in tetrahedral BO₄ units. nih.gov The region below 800 cm⁻¹ contains the bending modes for both types of boron clusters. nih.govresearchgate.net
Raman spectroscopy complements IR by providing information on the symmetric vibrations of the borate network. For instance, in the mineral larderellite ((NH₄)B₅O₇(OH)₂·H₂O), both Raman and IR spectroscopy confirm the presence of tetrahedral and trigonal boron units. researchgate.net A very intense Raman band observed around 1087 cm⁻¹ in some borates is assigned to the symmetric B-O stretching vibration of BO₃ units. researchgate.net
The ammonium ion (NH₄⁺) also exhibits characteristic vibrational modes. The N-H stretching vibrations typically appear in the high-frequency region of the spectrum. The N-H deformation (bending) vibration is also a key diagnostic feature. In ammonium tetraphenylborate (B1193919), the N-H deformation band is observed at 1405 cm⁻¹. nih.gov The presence of combination bands involving the librational (restricted rotational) modes of the ammonium ion in IR spectra can be used to confirm that the ammonium ions are non-rotating and hydrogen-bonded within the crystal lattice. cdnsciencepub.com
The table below summarizes characteristic vibrational frequencies for different structural units in ammonium borates.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Structural Unit |
| Asymmetric B-O Stretching | 1100 - 1300 | Infrared | Trigonal BO₃ |
| Asymmetric B-O Stretching | 850 - 1100 | Infrared | Tetrahedral BO₄ |
| Symmetric B-O Stretching | ~1087 | Raman | Trigonal BO₃ |
| B-O-H In-plane Bending | 1209, 1273 | Infrared | B-O-H |
| N-H Stretching | 3000 - 3500 | Infrared & Raman | NH₄⁺ |
| N-H Deformation (Bending) | ~1405 | Infrared | NH₄⁺ |
| Water Bending (ν₂) | ~1668 | Infrared | H₂O |
| Water Stretching (ν₁) | 3000 - 3500 | Infrared & Raman | H₂O |
This table is a compilation of data from multiple ammonium borate compounds and should be considered as a general guide. Specific frequencies can vary depending on the crystal structure and hydration state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron and Hydrogen Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for obtaining detailed information about the local atomic environments of boron and hydrogen in this compound compounds. Both ¹¹B and ¹H NMR are routinely employed to characterize these materials.
¹¹B NMR Spectroscopy is particularly informative for elucidating the structure of the borate anions. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number. Generally, tetrahedrally coordinated boron (BO₄) resonates at higher fields (lower ppm values, typically -26 to -45 ppm), while trigonally coordinated boron (BO₃) appears at lower fields (higher ppm values). sdsu.edu This clear distinction allows for the quantification of the relative amounts of three- and four-coordinated boron atoms within the structure. For instance, in situ solid-state ¹¹B MAS-NMR has been used to study the thermal decomposition of ammonia (B1221849) borane (B79455), revealing changes in the boron coordination environment. pascal-man.com
¹H NMR Spectroscopy provides insights into the hydrogen environments, primarily within the ammonium cations and any water of hydration. The ¹H NMR spectra of ammonium borates can be used to study the aggregation of these salts in solution. bruker.com In the solid state, the lineshapes of ¹H NMR spectra can provide information about the mobility of the ammonium ions. Furthermore, coupling between the protons and the quadrupolar ¹⁴N nucleus (JNH) and the ¹¹B nucleus (JBH) can sometimes be observed, providing further structural information. acs.org The observation of such coupling in the ¹H spectrum of ammonia borane in CD₃CN, for example, allows for a detailed discussion of the nature of these interactions. acs.org
The following table presents typical ¹¹B NMR chemical shift ranges for different boron coordination environments.
| Boron Coordination | Typical ¹¹B Chemical Shift Range (ppm) |
| Trigonal (BO₃) | +10 to +30 |
| Tetrahedral (BO₄) | -26 to -45 |
| Tetraalkylborates | -15 to -22 |
| Tetraphenylborates | ~ -6.0 |
Note: Chemical shifts can be influenced by the specific chemical environment, including the nature of the cation and the solvent.
Thermal Analysis Techniques in Structural and Phase Investigations (TG, DTA, DSC)
Thermal analysis techniques, including Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are indispensable for investigating the structural changes and phase transitions that occur in this compound compounds upon heating. These methods provide information on dehydration, deamination, and decomposition processes.
Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature. For hydrated ammonium borates, the TG curve typically shows distinct steps corresponding to the loss of water molecules and ammonia. For example, the thermal decomposition of ammonium pentaborate octahydrate (APB) occurs in multiple stages. The initial weight loss is attributed to the removal of crystal water, followed by the loss of structural water and finally the release of ammonia at higher temperatures. acs.orgacs.org
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. This technique reveals whether a process is endothermic (heat is absorbed) or exothermic (heat is released). The DTA curve for ammonium pentaborate shows endothermic peaks corresponding to the dehydration and deamination processes. acs.orgresearchgate.net
Differential Scanning Calorimetry (DSC) measures the amount of heat required to increase the temperature of a sample. It provides quantitative information about the enthalpy changes associated with phase transitions and chemical reactions.
The thermal decomposition of ammonium tetraborate (B1243019) tetrahydrate (ATB) has also been studied. Its dehydration occurs at a lower temperature compared to ammonium pentaborate, which is attributed to differences in the B-O bonding within their anionic groups. researchgate.net The deamination step for both ATB and APB occurs in a similar temperature range of 310-335°C. researchgate.net
The table below outlines the typical thermal decomposition stages for ammonium pentaborate.
| Temperature Range (°C) | Technique | Observation | Process |
| ~100 - 175 | TG/DTA | Weight loss, endothermic peak | Dehydration (loss of crystal and structural water) |
| ~310 - 450 | TG/DTA | Further weight loss, broad endothermic peak | Deamination (loss of ammonia) and decomposition |
The exact temperatures can vary depending on the heating rate and atmospheric conditions.
Advanced Spectroscopic Probes for Intermolecular Interactions (e.g., Inelastic Neutron Scattering for Ammonium Ion Rotations)
Advanced spectroscopic techniques, such as Inelastic Neutron Scattering (INS), provide unique insights into the dynamics of molecular groups within the solid state, particularly the rotational and librational motions of the ammonium ion in borate lattices. Neutrons are particularly sensitive to the positions and motions of hydrogen atoms due to the large incoherent scattering cross-section of the proton.
INS experiments on ammonium tetraphenylborate have revealed a rotational tunneling spectrum at very low temperatures (1.5-120 K). aip.orgaip.org This tunneling spectrum, with peaks at specific energy transfers, is characteristic of ammonium ions in a cubic environment and indicates that the ammonium ions can undergo quantum mechanical rotational tunneling. aip.orgaip.org From the intensities of these peaks, it can be inferred that a fraction of the ammonium ions are involved in this tunneling motion. aip.orgaip.org
At higher temperatures, the INS spectra can show quasielastic scattering, which is indicative of classical reorientational motions of the ammonium ions. aip.org By analyzing the temperature dependence of the quasielastic scattering, it is possible to determine the activation energy for the reorientational jumps of the NH₄⁺ ion. nih.govnist.gov
In some ammonium borates, low-temperature INS spectra also reveal features that can be assigned to librational modes of the ammonium ion. nih.govnist.gov As the temperature increases, the intensity of these librational modes may decrease and shift to higher energies, suggesting a transition to a state of quasi-free rotation of the ammonium ion. nih.govnist.gov
The table below summarizes key findings from INS studies on ammonium borates.
| Compound | Temperature Range (K) | Observation | Interpretation |
| Ammonium Tetraphenylborate | 1.5 - 120 | Rotational tunneling peaks (e.g., 26.5 and 53.0 µeV) | Quantum rotational tunneling of NH₄⁺ ions in a cubic environment. aip.orgaip.org |
| Diammonium Dodecahydro-closo-dodecaborate | 4 - 40 | Rotational tunneling peaks (e.g., 18.5 and 37 µeV) | NH₄⁺ rotational tunneling consistent with tetrahedral symmetry. nih.govnist.gov |
| Diammonium Dodecahydro-closo-dodecaborate | 50 - 70 | Quasielastic neutron scattering | NH₄⁺ cation jump reorientation about C₃ axes. nih.govnist.gov |
| Diammonium Dodecahydro-closo-dodecaborate | Low Temperature | Inelastic scattering feature at 7.8 meV | NH₄⁺ librational mode. nih.govnist.gov |
These advanced spectroscopic methods, in conjunction with more conventional techniques, provide a comprehensive picture of the structure, bonding, and dynamics of this compound compounds, which is essential for understanding their properties and potential applications.
Computational Chemistry and Theoretical Studies of Ammonium Borate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a central method for studying ammonium (B1175870) borate (B1201080) and related compounds. It is widely used to predict and validate geometric structures, as well as to understand their electronic properties.
Researchers have successfully used DFT calculations, often with functionals like B3LYP, to optimize the crystal structures of various ammonium borate compounds. acs.orgnih.gov For instance, in studies of ammonium closo-borate ammines, such as (NH₄)₂B₁₀H₁₀·xNH₃ and (NH₄)₂B₁₂H₁₂·xNH₃, DFT calculations were essential to validate structural models derived from experimental data and to accurately determine the positions of hydrogen atoms. acs.orgau.dk Similarly, DFT has been applied to analyze the structure of this compound minerals, where theoretical charge density calculations at the B3LYP/6-31G** level of theory show good agreement with experimental results from single-crystal X-ray diffraction. nih.gov
DFT is also employed to investigate polyborate ions in solution. Calculations at the B3LYP/aug-cc-pVDZ level have been used to determine the geometries, energies, and vibrational frequencies of numerous polyborate species in both gaseous and aqueous phases, helping to assign Raman spectra features to specific molecular structures. researchgate.netacs.orgacs.org The electronic structure of ammonia (B1221849) borane (B79455) (AB), a related and extensively studied hydrogen storage material, has also been a focus of DFT studies. researchgate.net These calculations help elucidate the nature of the B-N bond and the distribution of electron density within the molecule. researchgate.netnih.gov
Table 1: Examples of DFT Applications in this compound Systems
| System Studied | DFT Functional/Basis Set | Properties Investigated | Key Finding | Reference |
|---|---|---|---|---|
| (NH₄)₂B₁₀H₁₀·xNH₃ & (NH₄)₂B₁₂H₁₂·xNH₃ | Not specified in abstract | Structural model validation, Hydrogen positions | Validated experimental models and located hydrogen atoms. | acs.orgau.dk |
| Ammonium pentaborate mineral | B3LYP/6-31G** | Geometry, Theoretical charge density | Good agreement between theoretical and experimental geometries. | nih.gov |
| Polyborate ions in solution | B3LYP/aug-cc-pVDZ | Geometries, Energies, Vibrational frequencies | Assigned Raman shifts to specific polyborate structures. | researchgate.net |
| Ammonia borane (AB) clusters | M06-2X/6-311++G(2df,2pd) | Interaction energies, Bond lengths, Vibrational modes | Showed strong correlation between B-N bond length and stretching frequency. | nih.gov |
Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localizability Indicator (ELI-D) Analyses for Bonding Characterization
To gain a deeper understanding of the chemical bonding in this compound systems, researchers utilize advanced analytical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localizability Indicator (ELI-D). mdpi.com These methods analyze the topology of the electron density to characterize atomic interactions.
QTAIM analysis of an ammonium pentaborate, based on both experimental and theoretical charge densities, revealed that the B-O bonds possess a mixed covalent and ionic character. nih.govacs.org This approach involves locating bond critical points (bcps) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points to classify the nature of the interaction. researchgate.net
In studies of deltahedral boranes and closo-borates, the combination of QTAIM and ELI-D has been crucial for investigating the complex bonding, including two-electron three-center (2e3c) bonds. nih.govacs.orgresearchgate.net For example, in ammonium hexahydrohexaborate, ((NH₄)₂B₆H₆), analysis of the electron density from DFT calculations showed that the structure is stabilized by an unusual intermolecular contact between the hydrogen atoms of the ammonium cation and the B-B-B triangular faces of the (B₆H₆)²⁻ anion. researchgate.net The bonding descriptors classified this interaction as being of a closed-shell character. researchgate.net
ELI-D analysis complements QTAIM by partitioning the molecular space into regions of high electron pair probability, providing a visual representation of bonding. rsc.org In some borane cages, discrepancies have been found where expected bond critical points are absent in the QTAIM analysis, but ELI-D basins are present, indicating the complexity and sometimes ambiguous nature of chemical bonding in these electron-deficient systems. nih.govacs.org These combined analyses are therefore essential for a comprehensive picture of bonding that goes beyond simple line-bond formalisms. mdpi.com
Theoretical Investigations of Dative and Dihydrogen Bonding in this compound Adducts
This compound systems and their adducts, particularly those related to ammonia borane (NH₃BH₃), are characterized by the presence of dative bonds and significant dihydrogen bonding (DHBs). nih.govmdpi.com The N→B dative bond in ammonia borane is distinct from a standard covalent bond, and its properties are highly sensitive to the molecular environment. nih.gov
Theoretical studies using cluster models have shown that intermolecular DHBs (N-Hδ⁺···Hδ⁻-B) play a critical role in the structure and stability of solid ammonia borane. mdpi.comacs.org These interactions are responsible for ammonia borane being a solid at room temperature, unlike its isoelectronic analogue ethane (B1197151). mdpi.com DFT calculations on ammonia borane clusters have quantified the strength of these interactions and revealed a strong linear correlation between the B-N bond length and its stretching frequency, which changes significantly from the gas phase to the solid state due to the influence of DHBs. nih.gov
Furthermore, computational analyses have been used to explore the thermodynamics of dehydrogenation in amine-borane adducts. acs.orgresearchgate.net These studies have found that the strengths of the dative bonds in both the reactants and products are the primary factors governing the reaction thermodynamics. acs.org Generally, systems with electron-donating groups on the nitrogen atom and electron-withdrawing groups on the boron atom are more favorable for hydrogen release. acs.orgresearchgate.net In ammonium borohydride (B1222165) (NH₄BH₄), first-principles DFT calculations have been used to examine the structural and vibrational properties, highlighting the non-directional nature of the dihydrogen bonding that links the NH₄⁺ and BH₄⁻ ions. acs.orgchalmers.se
Molecular Dynamics Simulations for Ammonium Ion Dynamics and Proton Transfer Pathways
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of atoms and molecules over time. In the context of this compound systems, MD simulations provide crucial insights into ion dynamics and the mechanisms of proton transfer.
Ab initio MD simulations have been employed to study the hydrogen dynamics in ammonium closo-borate ammines, such as (NH₄)₂B₁₂H₁₂·2NH₃. acs.orgau.dkresearchgate.net These simulations, performed at a fixed temperature, have revealed multiple instances of proton transfer within the N₂H₇⁺ complex cations that form in these materials. acs.orgau.dknih.gov This dynamic proton transfer is a key factor for understanding the material's potential as a proton conductor. acs.org The simulations trace the movement of protons over picosecond timescales, providing a detailed, time-resolved picture of the transfer events. au.dk
Reactive MD simulations, using force fields like ReaxFF, have been used to investigate the initial pyrolysis mechanisms of mixtures containing ammonium nitrate (B79036) and ammonia borane. nih.gov These simulations show that the addition of ammonia borane enhances the reactivity of ammonium nitrate, leading to faster decomposition and higher energy release. The simulations can track the formation and consumption of various chemical species and radicals over time, elucidating the complex reaction network at different pressures. nih.gov Classical MD simulations have also been used to explore proton transfer from ammonium ions to biological molecules like DNA in solution, demonstrating how the degree of hydration affects the transfer process. biorxiv.org While not directly on this compound, these studies showcase the capability of MD to model proton transfer pathways in complex environments, a process also relevant in this compound systems. mpg.dersc.org
Table 2: Applications of Molecular Dynamics in Ammonium-Containing Systems
| System | Simulation Type | Focus of Study | Key Finding | Reference |
|---|---|---|---|---|
| (NH₄)₂B₁₂H₁₂·2NH₃ | Ab initio MD | Hydrogen dynamics, Proton transfer in N₂H₇⁺ | Revealed several proton transfer events within the N₂H₇⁺ units. | acs.orgau.dk |
| Ammonium Nitrate / Ammonia Borane | ReaxFF MD | Initial pyrolysis mechanisms | Addition of ammonia borane accelerates decomposition and energy release. | nih.gov |
| Ammonium closo-borates | Classical MD (inferred from NMR study) | Reorientational processes of NH₄⁺ and borate cages | Identified rotations of NH₄⁺ units and thermally activated rotation of B₁₀H₁₀/B₁₂H₁₂ cages. | researchgate.netacs.org |
Computational Screening and Design Principles for this compound-Related Materials
Computational screening and the development of design principles are vital for discovering new materials with desired properties, such as for hydrogen storage. Theoretical calculations allow for the rapid evaluation of numerous candidate compounds, guiding experimental efforts toward the most promising systems.
For amine-borane adducts, which are relatives of ammonium borates, computational screening has been used to assess their thermodynamic properties for reversible hydrogen storage. acs.orgresearchgate.net By calculating the dehydrogenation energies for a range of adducts, researchers have established key structural trends. acs.org The main principle identified is that the strength of the dative N-B bond in both the reactant adduct and the dehydrogenated product is the dominant factor. acs.orgresearchgate.net Favorable thermodynamics are generally achieved with electron-donating substituents on the nitrogen atom and electron-withdrawing substituents on the boron atom. acs.org Steric strain can also be manipulated to design systems with favorable thermodynamic profiles. acs.org
High-throughput screening methods, guided by computational insights, are also being developed for discovering catalysts for hydrogen release from borohydride and B-N-H compounds. energy.gov These efforts involve synthesizing and screening libraries of catalysts in nanoparticle or thin-film forms to identify materials that can efficiently release hydrogen from compounds like ammonia borane. energy.gov While direct computational screening of "this compound" for a specific application is less documented in the provided results, the principles and methods applied to the closely related amine-boranes and borohydrides demonstrate a clear pathway for the rational design of new this compound-based materials. energy.gov
Reaction Pathway Analysis through First-Principles Calculations
First-principles calculations, primarily based on DFT, are instrumental in mapping out the detailed reaction pathways for chemical transformations, such as thermal decomposition. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. researchgate.net
The thermal decomposition of ammonia borane (AB) has been extensively studied using this approach. researchgate.net DFT calculations have been used to investigate various proposed decomposition pathways in the gas phase. researchgate.net By estimating the activation barriers using transition state theory, the kinetics of different reaction channels can be compared. researchgate.net These studies have explored the formation of key intermediates like the diammoniate of diborane (B8814927), mdpi.com amino-borane, uva.nl and polymeric species. researchgate.net
In a study on a chelated orthoborate-based ionic liquid, DFT calculations were combined with experimental techniques to understand its thermal decomposition mechanism. rsc.orgsemanticscholar.org The calculations involved relaxed energy scans of bond lengths to identify the weakest bonds, which are likely to break first upon heating. semanticscholar.org This approach predicted that the cleavage of B-O bonds in the borate anion initiates the decomposition cascade. semanticscholar.org Similarly, first-principles calculations have been used to analyze the reaction pathways for the formation of borate minerals, where the analysis of hydrogen bonds in an this compound crystal structure provided insights into potential reaction mechanisms. nih.gov A theoretical study on the photochemistry of B-N Lewis adducts like ammonia borane also used high-level computations to investigate various deactivation and dissociation pathways following photoexcitation. nih.gov
Thermal Decomposition and Kinetic Studies of Ammonium Borate
The thermal decomposition of ammonium (B1175870) borate (B1201080) is a multi-stage process involving the sequential loss of water and ammonia (B1221849), ultimately yielding boron oxide. This process is of significant industrial interest, particularly for the production of boron oxide. researchgate.net The behavior of different hydrated forms of ammonium borate, such as ammonium pentaborate and ammonium tetraborate (B1243019), has been investigated using thermal analysis techniques to understand the mechanisms and kinetics of their decomposition.
Advanced Materials Research and Applications of Ammonium Borates
Ammonium (B1175870) Borates in Catalysis Research
The role of ammonium borates in catalysis is multifaceted, ranging from being a component in catalyst synthesis to being the resulting product of a catalyzed reaction that is crucial for chemical cycles.
Role as Catalysts in Chemical Reactions (e.g., Oxidation, Fine Chemical Synthesis)
While not typically employed as standalone catalysts, ammonium borates are components in certain catalytic systems. For instance, ammonium borates can be used in conjunction with a transition metal-based heterogeneous catalyst and a peracid for the selective oxidation of organic compounds in water. google.com This process is applicable to important industrial conversions such as the oxidation of alkyl pyridines to their corresponding carboxylic acids, like the conversion of 4-picoline to isonicotinic acid. google.com In such systems, various borates, including ammonium borates, can be utilized. google.com
Additionally, specific compounds like orthoboric acid, ammonium copper salt—also known as ammonium copper(II) borate (B1201080)—can be synthesized from ammonium borate and used as a catalyst in reactions like the oxidation of carbon monoxide and the synthesis of other fine chemicals. ontosight.ai Research has also explored aminoborate adducts, which are related to ammonium borates, as redox mediators that catalyze proton reduction in electrooxidative transformations. researchgate.net These examples highlight that the catalytic function of ammonium borates is often as part of a more complex system or as a precursor to the active catalytic species. google.comontosight.ai
Application as Cocatalysts in Olefin Polymerization Systems
A significant application of this compound derivatives is as cocatalysts in olefin polymerization, where they have emerged as a promising alternative to the traditionally used methylaluminoxane (B55162) (MAO). mdpi.comnih.gov Specifically, ammonium tetrakis(pentafluorophenyl)borate (B1229283) and its derivatives are key players in activating metallocene and post-metallocene catalysts. mdpi.comresearchgate.net These borate cocatalysts interact with the metal center of the main catalyst to generate a uniform cationic active site, which is essential for producing polyolefins with controlled structures and properties. mdpi.com
Table 1: Performance of this compound Cocatalysts in Olefin Polymerization
| Main Catalyst Type | Cocatalyst | Monomers | Activity (kg polymer/mol-catalyst·h) | Key Finding | Source(s) |
|---|---|---|---|---|---|
| Group-4 metal complex with phosphine-amido ligand | MDOAB¹ | Ethylene/1-octene | 19,000 | Higher activity compared to MMAO system (7,800). | mdpi.com |
| Zirconocene complex | DMAB² | Ethylene | 11,500 | Superior activity for coordinative chain transfer polymerization compared to MAO. | mdpi.comresearchgate.net |
| Half-titanocene complex | Borate B3³ | Ethylene/4-methyl-1-pentene | 6,810 | Higher activity than with MAO cocatalyst in toluene (B28343) (5,090). | acs.org |
| Half-titanocene complex | Borate B5³ | Ethylene/4-methyl-1-pentene | 5,060 | Resulted in higher comonomer incorporation than with MAO. | acs.org |
¹MDOAB: A derivative of ammonium tetrakis(pentafluorophenyl)borate. ²DMAB: N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate. ³B3, B5: Specific formulations of borate cocatalysts used in the study.
Catalytic Aspects in Hydrogen Production from Ammonia (B1221849) Borane (B79455) Hydrolysis
This compound is a central compound in the research area of hydrogen production from ammonia borane (NH₃BH₃, AB). mdpi.comchemrxiv.org While AB is a promising hydrogen carrier due to its high hydrogen content (19.6 wt%), its hydrolysis requires a catalyst to proceed at a reasonable rate under ambient conditions. mdpi.comresearchgate.net The catalyzed hydrolysis of one mole of AB produces three moles of hydrogen gas and, as a byproduct, this compound (NH₄BO₂). chemrxiv.orgresearchgate.net
The role of this compound here is that of the final, stable, non-polluting boron-containing product. chemrxiv.org The nature of the borate byproduct can be complex, with species like ammonium tetraborate (B1243019) also being identified depending on reaction conditions. mdpi.commdpi.comscispace.com The focus of catalytic research is on developing efficient noble metal (e.g., Ru, Rh, Pt) and non-noble metal (e.g., Co, Ni, Cu) catalysts that can accelerate this reaction. mdpi.comresearchgate.net The performance of these catalysts is often measured by their turnover frequency (TOF) and the activation energy (Ea) of the reaction. mdpi.comresearchgate.net
Table 2: Selected Catalysts for Hydrogen Production from Ammonia Borane Hydrolysis
| Catalyst | Support | Turnover Frequency (TOF) (mol H₂/mol-cat·min) | Activation Energy (Ea) (kJ/mol) | Source(s) |
|---|---|---|---|---|
| Rh | Carbon Nanotubes (CNT) | 706 | Not specified | researchgate.net |
| Ru | Graphene | 600 | Not specified | researchgate.net |
| Mo-doped Cu₀.₅Ni₀.₅Co₂O₄ | Nanowires | 195.25 | Not specified | mdpi.com |
| Cu₀.₆Ni₀.₄Co₂O₄ | Nanowires | 119.5 | Not specified | mdpi.com |
| Ni/SiO₂ | Silica | 13.2 | 34 | d-nb.info |
| Co@PCP-PEI | Porous Carbon Particles | 4.8 | 32.5 | bohrium.com |
| CaRuO₃ | Perovskite (bulk) | 12.3 | Not specified | acs.org |
Ammonium Borates in Hydrogen Storage Materials Research
The connection between ammonium borates and hydrogen storage is intrinsically linked to the lifecycle of ammonia borane as a chemical hydrogen storage material.
Precursors for Boron-Nitrogen Compounds in Solid-State Hydrogen Storage
Ammonia borane is considered a prime precursor for producing boron-nitrogen (B-N) compounds like boron nitride (BN), which are of interest for solid-state materials applications. rsc.orgenscm.fr The thermal decomposition (pyrolysis) of AB leads to the formation of polymeric B-N-H materials and eventually boron nitride. mdpi.com While AB is the direct precursor, related this compound compounds are also investigated. For example, the pyrolysis of certain borate precursors under an ammonia atmosphere can produce boron nitride powders. mdpi.com Furthermore, research into the synthesis of BN has identified complex intermediates like ammonium bis(biureto)borate when using precursors like urea (B33335) and boric acid, underscoring the role of ammonium-boron complexes in the formation of B-N materials. acs.org Mechanically mixing ammonia borane with inert nano-BN has also been shown to facilitate hydrogen release at lower temperatures. acs.org
Studies of Ammonia Borane Systems and By-product Regeneration
For ammonia borane to be a viable, sustainable hydrogen carrier, the "spent fuel"—the this compound byproduct from hydrolysis—must be efficiently regenerated back into AB. mdpi.comucl.ac.uk This regeneration process is a significant challenge and a major focus of current research, as it is critical for creating a closed-loop hydrogen cycle. ucl.ac.ukpurdue.edu
Several strategies for regeneration have been explored. A common approach involves a multi-step process:
Digestion: The aqueous this compound solution is converted into a more reactive boron compound, such as a borate ester like trimethyl borate (B(OCH₃)₃). asme.org
Reduction: The intermediate boron compound is reduced to reform the B-H bonds.
Ammoniation: The reduced species is reacted with an ammonia source to regenerate ammonia borane. ucl.ac.uk
For example, one of the first successful hydrogen cycles involved converting the hydrolysis byproduct to ammonium tetramethoxyborate, which was then used to synthesize AB. mdpi.comresearchgate.net Another approach involves the direct treatment of the spent fuel from AB thermolysis (polyborazylene) with hydrazine (B178648) (N₂H₄) in liquid ammonia, which can regenerate AB in high yield. acs.orgnih.gov Research continues to find more energy-efficient and cost-effective methods, such as using lighter reducing agents, to make the regeneration process practical for large-scale applications. ucl.ac.ukresearchgate.net
Table 3: Example Regeneration Pathway for Ammonia Borane (AB)
| Step | Process | Starting Material | Reagents | Product | Source(s) |
|---|---|---|---|---|---|
| 1 | Esterification (Digestion) | Ammonium tetrahydroxyborate (from hydrolysis) | Methanol | Trimethyl borate | asme.org |
| 2 | Reduction & Ammoniation | Trimethyl borate | Lithium aluminum hydride, Ammonium chloride | Ammonia Borane | google.com |
| Alternate Path | Direct Reaction | Polyborazylene (from thermolysis) | Hydrazine, Liquid Ammonia | Ammonia Borane | acs.orgnih.gov |
Reversible Hydrogen Uptake in Amine-Borane Adducts
Amine-borane adducts have emerged as a significant class of compounds for chemical hydrogen storage, owing to their high hydrogen content. nih.govresearchgate.net The primary challenge in this field is achieving reversible hydrogen uptake and release, a critical factor for practical applications. nih.govacs.org Once hydrogen is released from the material, it must be possible to efficiently recharge it. nih.gov
Computational studies have been instrumental in screening various amine-borane adducts to understand their thermodynamic properties related to dehydrogenation. nih.govresearchgate.net This research aims to establish structural trends that can guide the design of systems capable of reversible dihydrogen uptake. nih.govacs.org A key finding from these computational analyses is that the thermodynamics of the dehydrogenation reactions are primarily governed by the strengths of the dative bonds in both the initial amine-borane adducts and the dehydrogenated products. nih.govresearchgate.net
Several factors influence the favorability of these systems for hydrogen storage:
Electronic Effects : Generally, the presence of electron-donating groups on the nitrogen atom and electron-withdrawing groups on the boron atom leads to more favorable thermodynamics for hydrogen release and potential uptake. nih.govresearchgate.net
Steric Effects : The design of promising systems can also be influenced by managing the steric strain in both the starting materials and the resulting products. nih.govresearchgate.net
Substitution : N-substitution has been shown to be an effective method for lowering the decomposition temperature of the adducts. For instance, primary amine-borane adducts (RNH₂·BH₃) can release one equivalent of hydrogen at room temperature in solution. researchgate.net
Recent research has also explored modifying these adducts to improve their properties. For example, the mechanochemical reaction of ethane (B1197151) 1,2-di-amineborane (EDAB) with sodium hydride results in a novel compound that releases approximately 8 wt.% pure hydrogen upon heating without foaming. researchgate.net This modification significantly alters the hydrogen desorption enthalpies, creating a milder exothermic release at moderate temperatures and an endothermic process at higher temperatures, which presents a promising avenue toward reversibility. researchgate.net
Ammonium Borates in Advanced Energy Systems
Investigations in Solid-State Ionic Conductors for Battery Applications
The development of all-solid-state batteries is a major goal in energy storage research, driven by the need for safer and more energy-dense alternatives to conventional lithium-ion batteries. bohrium.comcurtin.edu.au Metal boranes, particularly those containing ammonium and closo-borate structures, have garnered significant attention as potential solid-state electrolytes due to their high ionic conductivity and compatibility with alkali-metal anodes. curtin.edu.auresearchgate.net
Research into ammonium closo-borate ammines has revealed their potential as a new class of proton conductors. researchgate.net The synthesis and characterization of compounds like (NH₄)₂B₁₀H₁₀·xNH₃ and (NH₄)₂B₁₂H₁₂·xNH₃ have shown the presence of the complex ammonium-ammonia cation (N₂H₇⁺), which is rarely observed in solid materials but is considered important for proton conductivity. researchgate.net
The incorporation of neutral ligands like ammonia borane (AB) into lithium borohydride (B1222165) (LiBH₄) structures has led to a breakthrough in room-temperature ionic conductivity. researchgate.net The LiBH₄·AB complex exhibits an ionic conductivity of 4.04 × 10⁻⁴ S cm⁻¹ at 25 °C, which is nearly four orders of magnitude higher than that of pure LiBH₄. researchgate.net This significant enhancement is attributed to the increased cell volume, which facilitates lithium-ion conduction. researchgate.net
Table 1: Ionic Conductivity of Various Borate-Based Solid-State Electrolytes
| Compound | Cation | Conductivity (S cm⁻¹) | Temperature (°C) | Citation |
| LiB₁₂H₁₁NH₃ | Li⁺ | 3.0 × 10⁻⁴ | 200 | bohrium.com, rsc.org |
| NaB₁₂H₁₁NH₃ | Na⁺ | 1.2 × 10⁻⁴ | 200 | bohrium.com, rsc.org |
| LiBH₄·AB | Li⁺ | 4.04 × 10⁻⁴ | 25 | researchgate.net |
| LiBH₄·½AB | Li⁺ | 1.47 × 10⁻⁵ | 25 | researchgate.net |
Electrochemical Studies involving Borate Buffers
Borate buffer solutions are frequently employed in electrochemical studies to control pH and facilitate the investigation of various electrode processes, including oxidation, reduction, and passivation of metals. These buffers, often prepared by mixing boric acid and a borate salt like sodium tetraborate, provide a stable electrochemical environment. scielo.br
For instance, the electrochemical behavior of tin polycrystals has been systematically studied in borate buffer solutions at pH 7.5. scielo.brresearchgate.net These studies, using techniques like cyclic voltammetry and electrochemical scanning tunneling microscopy (EC-STM), have revealed that the formation of tin oxide films is a multi-stage process. researchgate.net The nature of the different tin oxides formed is dependent on the anodization potential. scielo.br
Similarly, the electrochemical behavior of silver in borate buffer solutions has been characterized by active and passive potential regions prior to oxygen evolution. researchgate.net The formation of soluble [Ag(OH)₂]⁻ complexes and passive films of silver(I) oxide (Ag₂O) and silver(II) oxide (Ag₂O₂) on the electrode surface was identified. researchgate.net X-ray diffraction confirmed the presence of these oxide layers, and potentiostatic measurements indicated that their formation involves a nucleation and growth mechanism. researchgate.net
Electrochemical studies of copper-peptide complexes in borate buffer have also been conducted. The oxidation of Cu(II) complexes is accelerated by sulfite (B76179) in the presence of dissolved oxygen, leading to the formation of Cu(III) complexes. scielo.br The reversibility of the Cu(II)/Cu(III) couple in this medium was confirmed through rotating ring-disk voltammetry. scielo.br
Ammonium Borates as Precursors for Advanced Inorganic Materials Synthesis
Fabrication of Boron Nitride Nanosheets and Related Nanostructures
Ammonium borates play a crucial role as intermediates or precursors in the synthesis of advanced materials like boron nitride (BN) nanosheets. A highly effective strategy for the mass production of BN nanosheets is the borate nitridation method, which utilizes solid borate precursors and ammonia. acs.orgntu.edu.sg This method can achieve gram-scale yields with high efficiency. acs.org A proposed vapor-solid-solid (VSS) mechanism suggests that ammonia vapor reacts with the solid borate to produce solid BN nanosheets at the vapor-solid interface. acs.orgntu.edu.sg
During solvothermal exfoliation of hexagonal boron nitride (h-BN) in certain solvents, the material can partially transform into boric acid and ammonium borates, such as ammonium pentaborate tetrahydrate (NH₄B₅O₈·4H₂O) and ammonium diborate octahydrate ((NH₄)₂B₁₀O₁₆·8H₂O). acs.org This chemical transformation contributes to the cracking of B–N bonds and the exfoliation of h-BN into nanosheets. acs.org
Various synthesis routes leverage the reaction between a boron source and a nitrogen source, often involving this compound intermediates. For example, reacting boric oxide with urea can form precursors like ammonium bis(biureto)borate, which decomposes to BN at around 850 °C. whiterose.ac.uk Another approach is the borax-ammonium chloride method, where anhydrous borax (B76245) is heated with ammonium chloride in an ammonia gas flow to produce BN. huaweimaterial.com While cost-effective, this method may result in lower purity BN. huaweimaterial.com Oligomeric aminoboranes, which are derivatives of ammonia borane, have also been successfully used as precursors for the chemical vapor deposition (CVD) growth of few-layered h-BN films. rsc.org
Synthesis of Cubic Boron Nitride
This compound is a key catalyst in the synthesis of cubic boron nitride (c-BN), a superhard material with properties similar to diamond. The transformation of hexagonal boron nitride (h-BN) into c-BN typically requires extremely high pressures and temperatures. nanotrun.com However, the use of catalysts can significantly lower these demanding synthesis conditions. nanotrun.com
Among various catalysts, including alkali metals and their nitrides, this compound has been identified as one of the most effective. nanotrun.com Its use allows the synthesis to proceed at lower pressures and temperatures compared to the direct conversion of h-BN. nanotrun.com For example, with this compound as a catalyst, the required pressure can be reduced to 5 GPa at 1500°C, and down to a temperature range of 600–700°C at a pressure of 6 GPa. nanotrun.com
In some synthesis processes, an this compound flux is produced in situ by the reaction between the starting h-BN and catalysts like water or urea at high pressures (above 4.3–4.8 GPa) and temperatures (above 800–1000°C). capes.gov.br This flux facilitates the synthesis of c-BN, which results as a white powder with tetrahedral crystal morphology. capes.gov.br The lower pressure limit for the synthesis of c-BN in these systems is believed to be determined by the c-BN/h-BN equilibrium line in the presence of the coexisting this compound. capes.gov.br
Table 2: Conditions for c-BN Synthesis with this compound Catalyst
| Starting Material | Catalyst/Flux | Pressure (GPa) | Temperature (°C) | Resulting Product | Citation |
| h-BN | This compound | 5.0 | 1500 | c-BN | nanotrun.com |
| h-BN | This compound | 6.0 | 600-700 | c-BN | nanotrun.com |
| h-BN | Water, Urea | >4.3 - 4.8 | >800 - 1000 | c-BN (via in situ this compound flux) | capes.gov.br |
Optical Materials Research utilizing Ammonium Borates (e.g., Deep-UV Cutoff Edge, Birefringence)Current time information in Bangalore, IN.
Ammonium borates have emerged as a significant class of materials in the field of advanced optical materials, particularly for applications in the deep-ultraviolet (DUV) spectrum. Researchers have been actively exploring their potential due to their desirable optical characteristics, such as a wide transparency window extending into the DUV region and significant birefringence. These properties are crucial for the development of next-generation nonlinear optical (NLO) crystals, which are essential components in laser technology, photolithography, and other photonic applications.
The substitution of alkali metal cations with ammonium ions in borate crystal structures has been a successful strategy to enhance certain optical properties. For instance, the replacement of potassium ions with ammonium ions can lead to improved crystal growth quality due to hydrogen bonding between lattice layers. acs.org This structural advantage, combined with inherent optical properties, makes ammonium borates a fertile ground for the design and synthesis of novel optical materials.
Deep-UV Cutoff Edge
A critical parameter for optical materials intended for DUV applications is the cutoff edge, which defines the lower limit of the material's transparency range. A shorter cutoff wavelength allows the material to be used with higher-energy, shorter-wavelength lasers. Several this compound compounds have demonstrated remarkably short DUV cutoff edges.
Recent research has led to the synthesis of novel this compound compounds with impressive DUV transparency. For example, (NH₄)₂B₆O₉F₂, a fluorooxoborate, exhibits a wide UV transparency window with a cutoff edge below 180 nm. researchgate.net Another complex this compound, (NH₄)₃B₁₁PO₁₉F₃ (ABPF), has a measured UV cutoff edge of 183 nm, corresponding to a band gap of 6.78 eV, which indicates a wide DUV transparency window. oup.com
The rational design of this compound crystals has proven effective in achieving deep-UV transparency. Through a mild hydrothermal method, researchers successfully synthesized (NH₄)₂{Mg(H₂O)₂[B₆O₇(OH)₆]₂}·2H₂O, the first ammonium magnesium borate. nih.govacs.org Experimental measurements and first-principles calculations confirmed that this compound possesses a deep-UV cutoff edge of less than 200 nm. nih.govacs.orgresearchgate.net
The optical properties of ammonium pentaborate (APB) have also been a subject of investigation. Studies on pure and doped APB crystals have shown a cutoff wavelength in the UV region. For instance, pure ammonium pentaborate has a lower cutoff at approximately 240-252 nm. scispace.comresearchgate.net Doping APB with lanthanum has been shown to enhance its transparent nature, with the cutoff wavelength remaining around 200 nm. asianpubs.org
| Compound | Reported Deep-UV Cutoff Edge (nm) |
| (NH₄)₂B₆O₉F₂ | < 180 |
| (NH₄)₃B₁₁PO₁₉F₃ (ABPF) | 183 |
| (NH₄)₂{Mg(H₂O)₂[B₆O₇(OH)₆]₂}·2H₂O | < 200 |
| Ammonium Pentaborate (APB) | ~240-252 |
| Lanthanum-doped Ammonium Pentaborate | ~200 |
Birefringence
Birefringence, the difference between the refractive indices of a material along different crystallographic directions, is another crucial property for NLO materials, as it is essential for achieving phase-matching in frequency conversion processes. A moderate to large birefringence is often desirable for applications in the DUV range.
Several this compound compounds have been identified as having moderate birefringence, making them promising candidates for DUV birefringent materials. First-principles calculations for (NH₄)₂B₆O₉F₂ show that it possesses a moderate birefringence. researchgate.net Similarly, the ammonium magnesium borate, (NH₄)₂{Mg(H₂O)₂[B₆O₇(OH)₆]₂}·2H₂O, has a calculated moderate birefringence (Δn) of 0.064 at 546 nm. nih.govacs.orgresearchgate.net
The fluoroborophosphate (NH₄)₃B₁₁PO₁₉F₃ (ABPF) exhibits a sufficient birefringence of 0.088 at 1064 nm, which is advantageous for phase-matching in the DUV region. oup.com The unique layered structure of ABPF, containing [B₅PO₁₀F]∞ layers, contributes to this significant birefringence. oup.com
| Compound | Birefringence (Δn) | Wavelength (nm) |
| (NH₄)₂{Mg(H₂O)₂[B₆O₇(OH)₆]₂}·2H₂O | 0.064 (calculated) | 546 |
| (NH₄)₃B₁₁PO₁₉F₃ (ABPF) | 0.088 | 1064 |
The research into ammonium borates for optical materials is a dynamic and evolving field. The ability to rationally design and synthesize new compounds with tailored deep-UV cutoff edges and birefringence values highlights the potential of this class of materials to address the ongoing demand for advanced optical components for DUV applications.
Environmental Chemistry Research Involving Ammonium Borate Systems
Studies on Ammonia (B1221849) Emission Reduction in Wastewater Treatment
Research has demonstrated the effectiveness of borate (B1201080) compounds, such as boric acid and sodium tetraborate (B1243019), in mitigating ammonia emissions from wastewater and agricultural slurries, particularly from swine facilities. porkcheckoff.org The application of these compounds can significantly inhibit the release of ammonia, a key contributor to air pollution and odor issues in agricultural settings.
The primary mechanism for this reduction is believed to be the inhibition of the urease enzyme. Urease is a bacterial enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia and carbon dioxide. By inhibiting this enzyme, borate compounds prevent the rapid conversion of urea present in animal waste into volatile ammonia gas. porkcheckoff.org
Studies involving swine manure slurries have shown that borate treatments can be highly effective. In one study, the addition of either 1% boric acid or 1% sodium tetraborate to wastewater and manure slurries resulted in an almost 100% inhibition of ammonia emissions over a seven-day incubation period. porkcheckoff.org Notably, even concentrations as low as 0.0625% proved effective in treating wastewater. porkcheckoff.org Beyond ammonia control, the use of boron compounds has been associated with other benefits, such as the reduction of hydrogen sulfide (B99878) emissions and malodor, control of enteric pathogens, and the inhibition of mold growth. porkcheckoff.org
In other applications, boric acid has been utilized as a capturing agent in ammonia stripping processes. mdpi.com For instance, in studies on recovering ammonia from cow manure, ammonia stripped from the manure at elevated temperatures and pH was successfully captured in a boric acid solution, forming ammonium (B1175870) borate. mdpi.com Research indicated that ammonia recovery in boric acid was generally higher compared to sulfuric acid under several conditions. mdpi.com The optimal conditions for ammonia recovery from fresh cow manure were found to be a combination of a distillation temperature of 95 °C and a pH of 12, achieving a maximum recovery of 90.2%. mdpi.com
Table 1: Effectiveness of Borate Compounds on Ammonia Emission Inhibition in Swine Wastewater & Slurry
| Borate Compound | Concentration | Treatment Target | Inhibition Rate | Duration |
| Boric Acid (BA) | 1% | Wastewater & Manure Slurry | ~100% | 7 Days |
| Sodium Tetraborate (STB) | 1% | Wastewater & Manure Slurry | ~100% | 7 Days |
| Boric Acid (BA) | 0.0625% | Wastewater | Effective | Not specified |
| Sodium Tetraborate (STB) | 0.0625% | Wastewater | Effective | Not specified |
Source: Pork Checkoff porkcheckoff.org
Environmental Fate and Transport of Borate Compounds in Aqueous Systems
When ammonium borate is introduced into an aqueous environment, it dissociates, and the environmental fate is primarily determined by the behavior of borate compounds. In natural waters, boron predominantly exists as undissociated boric acid along with some borate ions. who.int The environmental behavior of these compounds is governed by several factors.
Adsorption-desorption reactions are considered the most significant mechanism influencing the fate of boron in water. who.int The extent of boron adsorption onto soils and sediments is highly dependent on the pH of the water and the concentration of boron in the solution. who.int The greatest adsorption typically occurs in a pH range of 7.5 to 9.0. who.int Soils rich in aluminum and iron oxides are particularly effective at adsorbing borates. industrialchemicals.gov.au
Borate compounds are characterized by their high solubility in water, which makes them mobile in soil and susceptible to leaching. industrialchemicals.gov.auecohumanism.co.uk This high solubility allows them to spread readily in water bodies, where they can persist and accumulate. ecohumanism.co.uk Because of their properties, borates are not efficiently removed from wastewater through conventional treatment processes. who.intindustrialchemicals.gov.au This can lead to their release into the environment through treated effluents and biosolids. industrialchemicals.gov.au
The primary natural sources of boron in aquatic systems are the weathering of rocks and soil, volcanic activity, and volatilization from the sea. who.intnih.gov Anthropogenic sources include discharges from industries such as glass and ceramics manufacturing, agricultural runoff from fertilizers, and municipal wastewater containing detergents. ecohumanism.co.ukecetoc.org While borates are not expected to be present as a vapor in the atmosphere to a significant degree due to low volatility, atmospheric emissions can occur in particulate form. who.int The majority of the Earth's boron is found in the oceans, with an average concentration of about 4.5 mg/L. who.int
Emerging Research Areas and Future Directions
Exploration of Novel Ammonium (B1175870) Borate (B1201080) Structures and Polymorphs
The discovery of new ammonium borate structures and polymorphs is a key area of ongoing research, as the arrangement of atoms within a crystal lattice dictates its physical and chemical properties.
Recent discoveries include a new hydrogen-bonded supramolecular framework of ammonium pentaborate, which uniquely incorporates poly(ethylene-glycol) chains within tubular cavities in its structure. rsc.org This templating synthesis approach, analogous to that used for zeolites and metal-organic frameworks (MOFs), opens up new possibilities for creating porous borate materials. rsc.org The ammonium pentaborate in this structure is formed through the thermolysis of ammonia (B1221849) borane (B79455) and subsequent hydrolysis. rsc.org
Researchers have also successfully synthesized novel organically templated borates. For instance, using trans-1,4-diaminocyclohexane as a structure-directing agent, two new compounds have been created: [H3N(C6H10)NH3][B4O5(OH)4] and [H3N(C6H10)NH3][B5O8(OH)]. capes.gov.br The former features a supramolecular network of isolated [B4O5(OH)4]2- polyanions, while the latter consists of layers of pentaborate anion groups, [B5O8(OH)]2-, forming a 3D supramolecular network through hydrogen bonding. capes.gov.br
Furthermore, the synthesis of NH4B11O16(OH)2 by a mild hydrothermal method has revealed a new fundamental building block, [B11O18(OH)2]. researchgate.net This building block condenses into two-dimensional wavy-shaped polycyclic layers, which are then connected by hydrogen bonds. researchgate.net The exploration of such complex polyborate structures is crucial for expanding the structural diversity and potential applications of these materials. researchgate.netacs.org The combination of cations with flexible coordination environments and the variable architectures of borate anion groups is a known strategy for forming polymorphs. researchgate.net
A summary of recently synthesized novel this compound structures is presented in the table below.
| Compound/Structure | Synthesis Method | Key Structural Feature | Potential Application Area |
| Ammonium pentaborate – poly(ethylene-glycol) templated polymer-inclusion compound | Thermolysis of ammonia borane followed by hydrolysis | Poly(ethylene-glycol) chains within tubular cavities of a hydrogen-bonded supramolecular framework. rsc.org | Porous materials, nonlinear optics, piezoelectricity, luminescence. rsc.org |
| [H3N(C6H10)NH3][B4O5(OH)4] | Solvothermal with organic template | Supramolecular hydrogen-bonded network of isolated [B4O5(OH)4]2- polyanions. capes.gov.br | - |
| [H3N(C6H10)NH3][B5O8(OH)] | Solvothermal with organic template | Layered structure of [B5O8(OH)]2- pentaborate anions forming a 3D network. capes.gov.br | - |
| NH4B11O16(OH)2 | Mild hydrothermal | 2D wavy-shaped polycyclic layers of a new fundamental building block, [B11O18(OH)2]. researchgate.net | Optical materials. researchgate.net |
| (NH4)2B10H10·xNH3 and (NH4)2B12H12·xNH3 | - | Contains the complex cation N2H7+, which is rare in solid materials. nih.gov | Solid-state ionic conductors. nih.gov |
Development of Advanced Characterization Techniques for this compound Complexes
To fully understand the intricate structures and properties of newly synthesized this compound complexes, researchers are employing and developing advanced characterization techniques.
Spectroscopic and Diffraction Methods:
Fourier Transformed Infra-Red (FTIR) Spectroscopy: This technique is used to validate the synthesis of new compounds, such as this compound oleate, by identifying the characteristic vibrational modes of the chemical bonds present. cirad.fr It has also been instrumental in detecting sp2 BN bond formation in the synthesis of boron nitride nanosheets from boron-ammonia reactions. whiterose.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹¹B NMR are powerful tools for characterizing this compound compounds. For instance, the NMR spectra of ammonia borane in different solvents provide valuable insights into its structure and bonding. researchgate.net
X-ray Diffraction (XRD): Single-crystal XRD is essential for determining the precise three-dimensional arrangement of atoms in new crystalline materials, as demonstrated in the structural elucidation of ammonium bis(biureto)borate and other organically templated borates. capes.gov.bracs.org In situ synchrotron radiation powder X-ray diffraction is particularly useful for studying structural changes as a function of temperature. nih.gov
Inelastic Neutron Scattering (INS): INS has been employed to study the structural and vibrational properties of ammonium borohydride (B1222165), revealing a structural transition at low temperatures and providing information on the dynamics of the NH4+ and BH4- ions. acs.org
Thermal and Microscopic Analysis:
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are crucial for investigating the thermal properties of this compound complexes. For example, TGA and DSC coupled with mass spectrometry have been used to show the stepwise release of ammonia from (NH4)2BnHn (n = 10 and 12) upon heating. nih.gov
Atomic Force Microscopy (AFM): AFM is used to determine the thickness of synthesized nanomaterials, such as boron nitride nanosheets. whiterose.ac.uk
Computational Modeling:
Density Functional Theory (DFT) Calculations: DFT is increasingly used to complement experimental data. It helps to optimize crystal structures, validate structural models, and provide detailed information about atomic positions, particularly for hydrogen atoms. nih.gov DFT calculations have also been used to analyze the dihydrogen bonding in ammonium borohydride. acs.org
These advanced techniques, often used in combination, provide a comprehensive understanding of the structure, bonding, and dynamic behavior of this compound complexes, which is critical for designing materials with specific functionalities.
Predictive Modeling and Machine Learning in this compound Materials Design
The vast number of potential chemical compositions and structures makes the experimental discovery of new materials a time-consuming and resource-intensive process. acs.orgresearchgate.net To accelerate this process, researchers are increasingly turning to predictive modeling and machine learning (ML).
These computational tools can rapidly screen hypothetical materials, infer complex structure-property relationships, and identify promising candidates for experimental synthesis. acs.orgresearchgate.net ML models can be trained on existing data from simulations or experiments to predict the properties of new compounds. acs.org This data-driven approach is transforming traditional materials research. rsc.org
Recent applications of machine learning in materials science include:
Predicting Phase Transitions: Machine learning models, such as support vector machines (SVM), have been successfully used to predict the solid-solid phase transition behavior of quaternary ammonium salts with high accuracy. rsc.org This is valuable for designing new solid-state phase change materials for energy storage. rsc.org
Modeling Adsorption Processes: Hybrid predictive models that combine response surface methodology with neural networks have been developed to predict the efficiency of ammonium adsorption by materials like zeolites. researchgate.net
Predicting Material Properties: ML models have been constructed to predict properties like the melting points of ionic liquids with a high degree of accuracy. mdpi.com
While the direct application of machine learning to this compound materials design is still an emerging area, the successes in related fields demonstrate its immense potential. By building databases of this compound structures and their properties, researchers can train ML models to predict key characteristics and guide the synthesis of novel materials with desired functionalities.
Sustainable Synthesis Routes and Green Chemistry Principles for Ammonium Borates
The development of environmentally friendly and sustainable methods for synthesizing chemical compounds is a central goal of modern chemistry. researchgate.net This is particularly relevant for the production of ammonium borates and related materials, where traditional methods can be energy-intensive or involve hazardous reagents.
Researchers are actively exploring "green" synthesis routes that align with the principles of green chemistry, such as waste prevention, atom economy, use of safer solvents, and energy efficiency. nih.govrsc.org
Key developments in this area include:
Solvent-Free and Alternative Energy Synthesis: One-pot, three-component synthesis of 2,4,5-triarylimidazoles has been achieved under solvent-free conditions using copper(II) borate as a promoter. nih.gov The use of microwave irradiation as an alternative to conventional heating has been shown to significantly reduce reaction times and energy consumption in the synthesis of boron-containing esters. nih.gov
Use of Greener Solvents: Ethanol is considered a green solvent due to its low toxicity and good degradability and has been used in the synthesis of boron-containing heterocycles. nih.gov
Catalytic Approaches: The use of borate esters as catalysts for direct amidation offers a more sustainable alternative to inefficient stoichiometric methods. thieme.de
Renewable Resources: While not yet widely applied to this compound synthesis, the broader field of green chemistry is focused on using renewable starting materials. rsc.org
Recyclability: In the context of ammonia borane as a hydrogen storage material, the recyclability of the spent borate products is a crucial aspect of sustainability. mdpi.com
A significant area of research is the urea-route for the synthesis of boron nitride, which is a cheap and simple method. sci-hub.se Understanding the reaction intermediates, such as ammonium bis(biureto)borate, is key to optimizing this process. acs.orgsci-hub.se
By embracing green chemistry principles, researchers aim to develop more sustainable and economically viable methods for producing ammonium borates and their derivatives, minimizing their environmental impact while maximizing their utility in various applications.
Q & A
Q. How can ammonium borate be synthesized in a laboratory setting, and what stoichiometric considerations are critical?
this compound is typically synthesized via the reaction of boric acid (H₃BO₃) with ammonium hydroxide (NH₄OH): Key considerations include maintaining a 1:3 molar ratio of boric acid to ammonium hydroxide and controlling reaction temperature to prevent ammonia volatilization. Variations in stoichiometry or crystallization conditions may yield different hydrates or structural forms, leading to discrepancies in reported CAS numbers (e.g., 22694-75-3 vs. 27522-09-4) .
Q. What are the critical physical and chemical properties of this compound for experimental design?
- Molecular formula : (NH₄)₃BO₃ (monoisotopic mass: 113.097 g/mol) .
- Solubility : Highly water-soluble but efflorescent (loses ammonia upon exposure to air) .
- Thermal stability : Decomposes at elevated temperatures, releasing ammonia and forming boric oxide residues .
- Hazards : Moderately toxic; emits irritating fumes upon decomposition .
Q. What are the primary research applications of this compound in materials science?
this compound is used in:
- Fireproofing compounds : Acts as a flame retardant due to its boron content .
- Hydrogen storage : Precursor for boron-nitrogen compounds in solid-state hydrogen storage systems .
- Electrolytes : Component in borate buffers for electrochemical studies (e.g., capillary electrophoresis) .
Advanced Research Questions
Q. How can this compound buffer conditions be optimized for pH-sensitive biochemical assays?
this compound buffers are effective in alkaline conditions (pH 9.0–9.5). Key optimization steps:
- Concentration : 10–100 mM borate buffer (pH 9.0) balances ionic strength and buffering capacity .
- Adjustment : Titrate with NaOH to achieve desired pH, ensuring minimal interference with analytes.
- Application Example : 25 mM this compound (pH 9.5) enhances peak efficiency in capillary electrophoresis-mass spectrometry (CE-MS) for metabolite analysis .
| Buffer Concentration (mM) | pH Stability | Typical Use Case |
|---|---|---|
| 10 | Moderate | Low-ionic-strength assays |
| 50 | High | General biochemical separations |
| 100 | Very High | High-resolution CE-MS |
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
- Spectroscopy : FT-IR to confirm borate (B-O) and ammonium (N-H) vibrational bands .
- Mass Spectrometry : ESI-QTOF-MS for precise mass determination (e.g., m/z 113.097) .
- Thermogravimetric Analysis (TGA) : Monitors thermal decomposition steps (NH₃ loss at \sim150°C) .
- X-ray Diffraction (XRD) : Identifies crystalline phases and hydration states .
Q. How should researchers address discrepancies in thermodynamic data for this compound across literature sources?
- Data Cross-Validation : Compare enthalpy of formation values from calorimetry (e.g., solution vs. solid-state data) .
- Hydration State Control : Specify experimental conditions (e.g., anhydrous vs. tetrahydrate forms) to reconcile conflicting solubility or stability reports .
- Reproducibility Protocols : Document synthesis and characterization steps rigorously, including CAS number variants .
Q. What safety protocols are essential when handling this compound in high-temperature reactions?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent contact with decomposed fumes .
- Ventilation : Use fume hoods for reactions >80°C to mitigate ammonia exposure .
- Waste Management : Neutralize residual borate with dilute acetic acid before disposal .
Methodological Notes
- Data Contradiction Analysis : When encountering conflicting CAS numbers (e.g., 22694-75-3 vs. 27522-09-4), verify the compound’s stoichiometry and hydration state through XRD or elemental analysis .
- Experimental Replication : Follow standardized synthesis protocols from primary literature to ensure reproducibility, and cite ambiguities in commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
